methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C8H7NO5S2 and a molecular weight of 261.27 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-e][1,2]thiazine ring system. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
methyl 4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5S2/c1-14-8(11)5-6(10)7-4(2-3-15-7)16(12,13)9-5/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGDSKIUCBIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CS2)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716106 | |
| Record name | Methyl 4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98827-44-2 | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98827-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Using Magnesium Alkoxide Reagents
Method Overview:
A prominent approach involves cyclization of suitable thiophene derivatives using magnesium alkoxide as the base, which significantly improves yield and reduces side reactions. This method is detailed in a patent describing the synthesis of related thieno-thiazine derivatives.
- Starting with a thiophene-2-carboxylic acid methyl ester derivative, the compound is dispersed with magnesium alkoxide in an alcohol solvent, typically methanol or ethanol.
- The mixture is heated under reflux conditions, often for around 25 minutes to several hours, to promote cyclization.
- The reaction is then cooled, neutralized with hydrochloric acid, and the product is extracted with organic solvents such as methylene chloride.
- Purification involves washing with water and sodium bicarbonate solution, drying, and recrystallization from methanol.
- Higher yields compared to traditional sodium-based cyclizations.
- Reduced formation of by-products and side reactions.
- Cost-effective due to the use of magnesium reagents.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Reflux in alcohol with magnesium alkoxide | Improved yield | Reduced side reactions |
Reflux and Acidification of Intermediates
Method Overview:
Another common method involves heating intermediates such as methyl esters or sulfonyl derivatives in organic solvents, followed by acidification to induce cyclization.
- Intermediates like methyl 4-hydroxy-3-methoxycarbonyl derivatives are heated under reflux in solvents such as xylene or toluene.
- After reaction completion, the mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the cyclized product.
- The product is then filtered, washed, and purified via recrystallization.
| Starting Material | Reflux Duration | Yield | Melting Point | Reference |
|---|---|---|---|---|
| Methyl 4-hydroxy-3-methoxycarbonyl derivatives | ~25 minutes | High | 193-195°C | , |
Reaction with Aminothiazoles and Derivatives
Method Overview:
Further functionalization involves reacting the cyclized intermediates with amino-thiazoles or related heterocyclic amines to form the final compound.
- The cyclized methyl ester is reacted with 2-aminothiazole or substituted amino-thiazoles in polar solvents like ethanol or dimethylformamide.
- Heating is maintained under reflux, typically for 14-21 hours, to facilitate nucleophilic substitution and formation of the desired heterocyclic system.
- The final product is isolated by filtration and purified through recrystallization.
| Reactant | Reaction Time | Product Melting Point | Reference |
|---|---|---|---|
| 2-Aminothiazole | 14-21 hours | 217°C (decomposition) | , |
Specific Synthesis via Sulfonylation and Cyclization
Method Overview:
A more specialized route involves sulfonylation of thiophene derivatives followed by cyclization.
- Dispersing 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester with amines or amino esters in pyridine at room temperature.
- The mixture is stirred for 2 hours, then poured onto ice-cold hydrochloric acid, and extracted with organic solvents.
- The resulting intermediates undergo cyclization in basic media, such as sodium methylate in methanol, under reflux conditions.
| Starting Material | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 3-Chlorosulfonylthiophene derivatives | Reflux in pyridine | Moderate to high | , |
Summary of Key Data and Observations
| Preparation Method | Key Reagents | Solvent | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Magnesium alkoxide cyclization | Magnesium alkoxide | Alcohols (MeOH, EtOH) | ~25 min – hours | Improved | Reduces side reactions |
| Reflux of methyl esters | Acidic/neutral solvents | Xylene, toluene | ~25 min | High | Acidification for precipitation |
| Aminothiazole coupling | 2-Aminothiazole | Ethanol, DMF | 14-21 hours | Variable | Functionalization step |
| Sulfonylation and cyclization | Pyridine, Na methylate | Organic solvents | Hours | Moderate to high | Specific for sulfonyl derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide include:
- 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide
- Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the 1,1-dioxide group, which can significantly influence its chemical reactivity and biological activity .
Biological Activity
Methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₉N₁O₅S₂
- Molecular Weight : 261.27 g/mol
- CAS Number : 868393-66-2
- MDL Number : MFCD08460400
This compound belongs to the thiazine family, which is known for its varied biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of thiazines exhibit notable antimicrobial properties. Methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine has shown effectiveness against various bacterial strains. For instance:
- In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .
2. Anticancer Activity
Thiazine derivatives have been explored for their potential anticancer properties. A study highlighted that methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
This reduction indicates a promising anti-inflammatory effect that could be beneficial in treating inflammatory diseases .
4. Antidiabetic Activity
Preliminary studies have also suggested that methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic animal models .
Case Studies
Several case studies have documented the biological activities of thiazine derivatives:
- A study conducted on diabetic rats treated with methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine showed a significant decrease in fasting blood glucose levels compared to untreated controls.
- Another investigation focused on the compound's effect on human neutrophils indicated an enhanced phagocytic activity when exposed to the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide?
- Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:
- Alkylation : Reacting precursors with alkylating agents (e.g., methyl iodide) in solvents like acetonitrile, using potassium carbonate as a base under reflux conditions .
- Purification : Solvent removal via vacuum distillation, followed by extraction (e.g., chloroform/water) and crystallization .
- Characterization : Confirmation via melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR) .
Q. How is the molecular structure of this compound validated?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (Bruker APEXII CCD detector) resolves bond lengths, angles, and torsion angles. For example, the thiazine ring adopts a half-chair conformation with intramolecular hydrogen bonds (O–H⋯O, C–H⋯O) stabilizing the structure .
- Spectroscopy : ¹H NMR (e.g., δ 2.1–2.3 ppm for methyl groups) and ¹³C NMR confirm functional groups and substituents .
- Elemental analysis : Matches calculated and observed C, H, N, S percentages (e.g., C₈H₇NO₅S₂: C 36.76%, H 2.70%) .
Q. What biological activities have been reported for this compound?
- Methodology :
- Enzyme inhibition assays : Tested against urease or cyclooxygenase (COX) isoforms via spectrophotometric methods. For example, IC₅₀ values are determined using substrate depletion rates .
- In vitro anti-inflammatory models : Evaluated in macrophage cell lines for COX-2 inhibition, with potency compared to tenoxicam derivatives .
Advanced Research Questions
Q. How do crystal packing interactions influence the compound’s reactivity or stability?
- Methodology :
- Crystallographic analysis : Weak intermolecular interactions (C–H⋯O/S, π-π stacking) form zigzag chains or dimers, as observed in related benzothiazine dioxides. These interactions may stabilize the solid state, reducing degradation during storage .
- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density .
Q. How can synthetic yields be optimized while minimizing side products?
- Methodology :
- Reaction condition screening : Varying solvents (e.g., acetonitrile vs. DMF), catalysts (e.g., NaBH₄ for reductions), and stoichiometry to suppress byproducts like over-alkylated derivatives .
- Chromatographic monitoring : TLC or HPLC tracks reaction progress and identifies impurities for column chromatography optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Re-testing potency under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay-specific variability .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Simulates binding to target proteins (e.g., COX-2) using software like AutoDock. Substituent effects (e.g., methyl vs. allyl groups) are analyzed for steric/electronic contributions to affinity .
- QSAR models : Correlate substituent parameters (Hammett σ, logP) with bioactivity data to guide analog design .
Q. What challenges arise in crystallographic refinement for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
